molecular formula C9H12INO2S B8687379 N-[2-(4-Iodophenyl)ethyl]methanesulfonamide CAS No. 353235-93-5

N-[2-(4-Iodophenyl)ethyl]methanesulfonamide

Cat. No. B8687379
CAS RN: 353235-93-5
M. Wt: 325.17 g/mol
InChI Key: NQTFJOYEXRRANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Iodophenyl)ethyl]methanesulfonamide is a useful research compound. Its molecular formula is C9H12INO2S and its molecular weight is 325.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-Iodophenyl)ethyl]methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-Iodophenyl)ethyl]methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

353235-93-5

Molecular Formula

C9H12INO2S

Molecular Weight

325.17 g/mol

IUPAC Name

N-[2-(4-iodophenyl)ethyl]methanesulfonamide

InChI

InChI=1S/C9H12INO2S/c1-14(12,13)11-7-6-8-2-4-9(10)5-3-8/h2-5,11H,6-7H2,1H3

InChI Key

NQTFJOYEXRRANY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring room temperature solution of N-(methylsulfonyl)-N-(2-phenylethyl)amine (205 g, 1.03 moles), water (200 mL), 95% sulfuric acid (111 g, 1.08 moles) in acetic acid (1 L), was added iodine (111 g, 0.438 mol) and periodic acid (45.6 g, 0.206 mol). The reaction mixture was warmed to 70-75° C. for 3 h. The heat was removed and the dark violet reaction mixture was allowed to proceed overnight at room temperature. Potassium hydroxide pellets (85%, 143 g, 2.16 moles) were added to neutralized the sulfuric acid and then enough saturated aqueous sodium sulfite was added to decolorize the mixture to afford a white suspension. The suspension was cooled to 15° C. and filtered. The filter cake was triturated thoroughly with water and was then dissolved in CH2Cl2 (1 L) and extracted with additional water (2×200 mL). The organic phase was concentrated under reduced pressure to provide N-(2-(4-iodophenyl)ethyl)-N-(methylsulfonyl)amine, (201 g, 60.2%) as a white powder. 1H NMR (300 MHz) 7.64 (d, 2H, J=4.8), 6.97 (d, 2H, J=5.1), 4.37 (br t, 1H, J=4), 3.36 (app. q, 2H, J=3.9), 2.85 (s, 3H), 2.82 (t, 2H, J=3.9).
Quantity
205 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Quantity
45.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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